![molecular formula C38H30BrN3O B14777361 N-(2-((2'-Benzhydryl-5'-bromo-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)acetamide](/img/structure/B14777361.png)
N-(2-((2'-Benzhydryl-5'-bromo-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((2’-Benzhydryl-5’-bromo-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)acetamide is a complex organic compound that belongs to the class of benzhydryl compounds. These compounds are characterized by the presence of a benzhydryl group, which consists of two benzene rings connected by a single methane. The compound also features a bromine atom and an indole structure, making it a unique and versatile molecule in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as NMR and mass spectrometry, is essential for monitoring the synthesis and confirming the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-((2’-Benzhydryl-5’-bromo-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-(2-((2’-Benzhydryl-5’-bromo-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-((2’-Benzhydryl-5’-bromo-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-((2’-Benzhydryl-5’-bromo-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)acetamide include other benzhydryl derivatives and indole-containing compounds. Examples include:
- N-benzhydryl-2-(3-bromo-1H-pyrazolo[3,4-c]pyridin-1-yl)acetamide
- 3-bromo-7-methoxy-1H-pyrazolo[3,4-c]pyridine
- 5-bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine
Uniqueness
What sets N-(2-((2’-Benzhydryl-5’-bromo-1H,1’H-[3,3’-biindol]-2-yl)methyl)phenyl)acetamide apart from similar compounds is its unique combination of structural features, including the benzhydryl group, bromine atom, and indole structure. This combination imparts specific chemical and biological properties that make it valuable for various research and industrial applications .
Properties
Molecular Formula |
C38H30BrN3O |
|---|---|
Molecular Weight |
624.6 g/mol |
IUPAC Name |
N-[2-[[3-(2-benzhydryl-5-bromo-1H-indol-3-yl)-1H-indol-2-yl]methyl]phenyl]acetamide |
InChI |
InChI=1S/C38H30BrN3O/c1-24(43)40-31-18-10-8-16-27(31)22-34-36(29-17-9-11-19-32(29)41-34)37-30-23-28(39)20-21-33(30)42-38(37)35(25-12-4-2-5-13-25)26-14-6-3-7-15-26/h2-21,23,35,41-42H,22H2,1H3,(H,40,43) |
InChI Key |
CVFAQUXXCYVVEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1CC2=C(C3=CC=CC=C3N2)C4=C(NC5=C4C=C(C=C5)Br)C(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


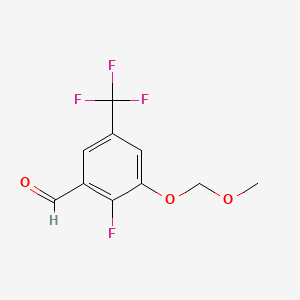
![Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate](/img/structure/B14777291.png)

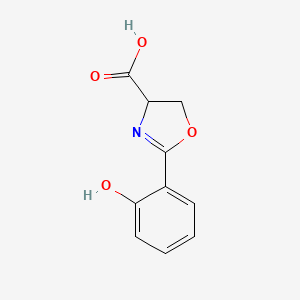
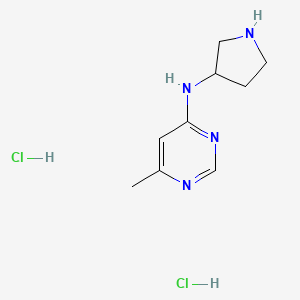
![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(3,4-dimethoxyphenyl)azetidin-2-one](/img/structure/B14777313.png)
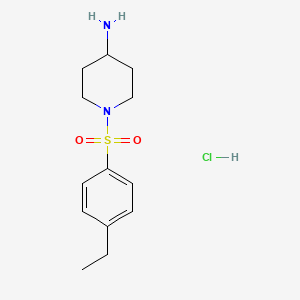
![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14777340.png)
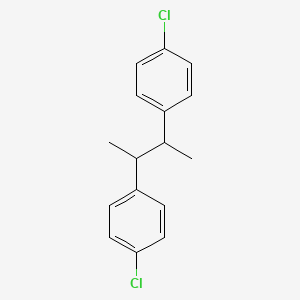
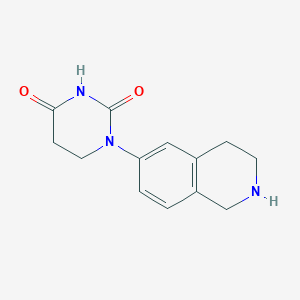

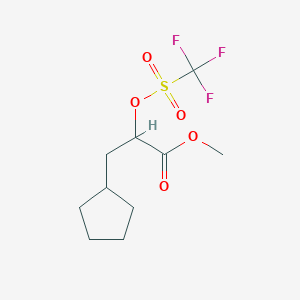
![4,4-Dimethyl-3-(3-nitrophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B14777379.png)

